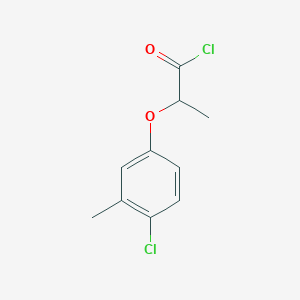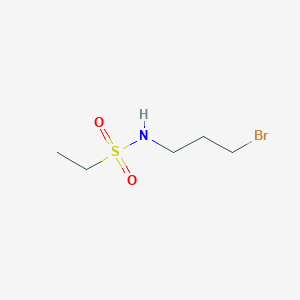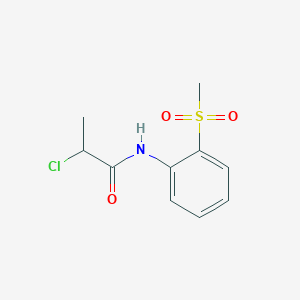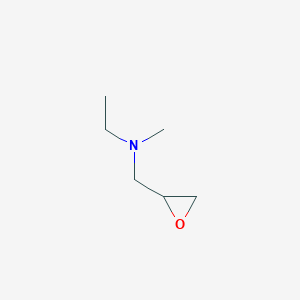
2-(4-Chloro-3-methylphenoxy)propanoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Activity on Muscle Chloride Channels
The introduction of aryloxyalkyl groups, akin to those in 2-(4-Chloro-3-methylphenoxy)propanoyl chloride, into carboxylic acids has been shown to influence biological activity, particularly regarding muscle chloride channel conductance. Derivatives of 4-chloro-phenoxyacetic acid have been studied for their ability to block chloride membrane conductance in rat striated muscle, a property modulated by the length of the alkyl chain and the presence of aryloxy moieties. This research suggests a nuanced interaction with specific receptors that could inform the design of compounds targeting muscle function or disorders (Carbonara et al., 2001).
Analytical Detection in Environmental Samples
A notable application of derivatives similar to 2-(4-Chloro-3-methylphenoxy)propanoyl chloride is in environmental analysis, particularly in the detection of phenoxy herbicides in water samples. A method using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed, demonstrating the importance of derivatization and the use of phase transfer catalysts for sensitive determination of these compounds in environmental matrices. This approach, with its high enrichment factor and low detection limits, underscores the compound's utility in environmental monitoring and pollution studies (Nuhu et al., 2012).
Photodegradation Studies
Research into the photodegradation of chlorophenoxy acid herbicides, including those structurally related to 2-(4-Chloro-3-methylphenoxy)propanoyl chloride, reveals complex behaviors under various conditions, leading to the formation of several photoproducts. These studies are essential for understanding the environmental fate of such compounds and developing strategies for mitigating their impact on ecosystems. The identification of specific photoproducts can also contribute to the broader field of environmental chemistry and pollutant degradation technologies (Meunier et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGCYVPQCYVUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)



![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)

amine](/img/structure/B1451881.png)
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)
